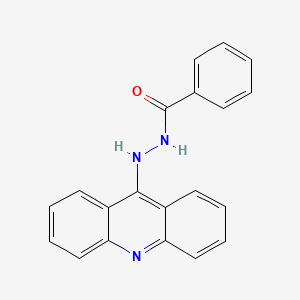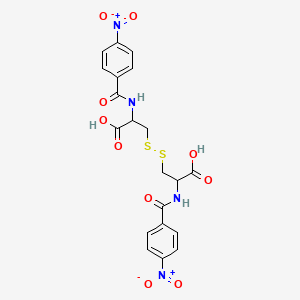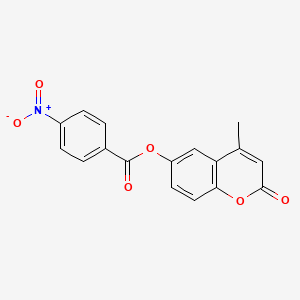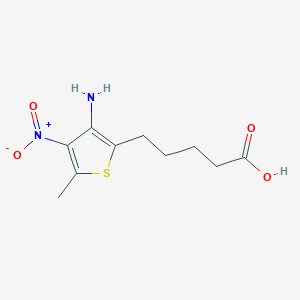![molecular formula C14H24N2O2S2 B11106060 (3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one](/img/structure/B11106060.png)
(3E)-4-({2-[(2-{[(1E)-2-methyl-3-oxobut-1-en-1-yl]amino}ethyl)disulfanyl]ethyl}amino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones, amines, and disulfides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methyl-3-oxo-1-butenylamine with ethyldisulfanyl ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide group may yield sulfoxides, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s disulfide group can form reversible bonds with thiol groups in proteins, potentially altering their function. Additionally, the ketone and amino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic transformations.
Uniqueness
(E)-4-({2-[(2-{[(E)-2-METHYL-3-OXO-1-BUTENYL]AMINO}ETHYL)DISULFANYL]ETHYL}AMINO)-3-PENTEN-2-ONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H24N2O2S2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(E)-4-[2-[2-[[(E)-2-methyl-3-oxobut-1-enyl]amino]ethyldisulfanyl]ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C14H24N2O2S2/c1-11(14(4)18)10-15-5-7-19-20-8-6-16-12(2)9-13(3)17/h9-10,15-16H,5-8H2,1-4H3/b11-10+,12-9+ |
InChI Key |
CIVMSIZWMBEFEC-BFWCKKHCSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/NCCSSCCN/C=C(\C)/C(=O)C |
Canonical SMILES |
CC(=CC(=O)C)NCCSSCCNC=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11105980.png)


![4-[((E)-2-{2-[(3,4,5-Trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11106002.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106006.png)
![4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]pyridine](/img/structure/B11106014.png)
![1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B11106018.png)

![4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B11106021.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B11106026.png)
![(7R,8R)-1-benzyl-7,8-dimethyl-1-azaspiro[4.4]nonane](/img/structure/B11106042.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11106051.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106053.png)

